molecular formula C14H19N3O B1500581 1-(1-Ethyl-1H-benzoimidazol-2-yl)-piperidin-4-ol CAS No. 1065483-90-0

1-(1-Ethyl-1H-benzoimidazol-2-yl)-piperidin-4-ol

Cat. No. B1500581
CAS RN: 1065483-90-0
M. Wt: 245.32 g/mol
InChI Key: VJHLUMACSLMKET-UHFFFAOYSA-N
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Description

“(1-ethyl-1H-benzimidazol-2-yl)methanol” is a biochemical compound with the CAS Number: 21269-78-3 . It has a molecular weight of 176.22 and its molecular formula is C10H12N2O .


Molecular Structure Analysis

The InChI key for “(1-ethyl-1H-benzimidazol-2-yl)methanol” is YPMCFIDLEKUBHI-UHFFFAOYSA-N . The exact molecular structure would require more specific data or computational chemistry software to visualize.


Physical And Chemical Properties Analysis

“(1-ethyl-1H-benzimidazol-2-yl)methanol” is a solid at room temperature . It has a molecular weight of 176.22 .

Safety and Hazards

“(1-ethyl-1H-benzimidazol-2-yl)methanol” should be handled with care. It should be avoided in contact with eyes, skin, and clothing. Wear appropriate personal protective equipment during use and ensure good ventilation. In case of accidental contact, rinse with plenty of water and seek medical attention immediately .

Future Directions

“(1-ethyl-1H-benzimidazol-2-yl)methanol” has important applications in drug research. It is a compound containing a benzimidazole structure, which is considered to have potential biological and pharmacological activities in the field of medicine. It can be used as a starting point for drug ligand research and drug candidate compound screening .

properties

IUPAC Name

1-(1-ethylbenzimidazol-2-yl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c1-2-17-13-6-4-3-5-12(13)15-14(17)16-9-7-11(18)8-10-16/h3-6,11,18H,2,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJHLUMACSLMKET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1N3CCC(CC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80671419
Record name 1-(1-Ethyl-1H-benzimidazol-2-yl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Ethyl-1H-benzoimidazol-2-yl)-piperidin-4-ol

CAS RN

1065483-90-0
Record name 1-(1-Ethyl-1H-benzimidazol-2-yl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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